Benzofuran-4-ol

Descripción general

Descripción

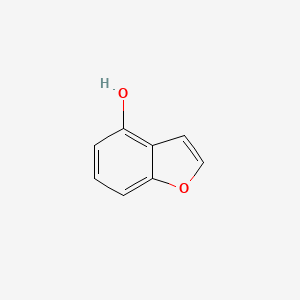

Benzofuran-4-ol is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a hydroxyl group at the 4-position. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Synthetic Routes and Reaction Conditions:

One-pot Etherification and Dehydrative Cyclization: This method involves the etherification and subsequent cyclization of o-hydroxyacetophenones under basic conditions.

Dehydrative Cyclization of o-Hydroxybenzyl Ketones: Another approach is the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.

Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysts is also a common method.

Industrial Production Methods:

Free Radical Cyclization Cascade: This method is used for the synthesis of complex polycyclic benzofuran derivatives.

Proton Quantum Tunneling: This technique offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems.

Types of Reactions:

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Halogens, Lewis acids.

Major Products:

Oxidation: Formation of benzofuran-4-one.

Reduction: Formation of benzofuran-4-amine.

Substitution: Various halogenated benzofuran derivatives.

Mecanismo De Acción

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis . These compounds likely interact with cellular components involved in skin health and disease.

- Psoralen derivatives, for instance, inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity. This effect can be beneficial in managing conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

- Benzofuran-4-ol’s absorption characteristics are not well-documented . Information on its distribution within the body remains scarce. The compound may undergo metabolic transformations, but specific enzymes involved are unknown. Details regarding its excretion pathways are lacking.

Análisis Bioquímico

Biochemical Properties

Benzofuran-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits inhibitory activity against topoisomerase I, an enzyme involved in DNA replication and transcription . This interaction is significant as it can lead to the development of novel anticancer agents. Additionally, this compound has been found to interact with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages . Furthermore, it has shown potential in inducing apoptosis in cancer cells by modulating the expression of apoptosis-related genes . These cellular effects underscore the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to topoisomerase I, inhibiting its activity and leading to the accumulation of DNA breaks, which ultimately induces apoptosis in cancer cells . Additionally, this compound interacts with sigma receptors, modulating cell signaling pathways and neurotransmitter release . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, including its anti-inflammatory and anticancer properties, over time . These findings suggest that this compound is a promising candidate for further development as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic efficacy . At very high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the nucleus, where it interacts with topoisomerase I and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with sigma receptors and influences cell signaling pathways . The subcellular localization of this compound is crucial for understanding its mechanism of action and therapeutic potential.

Aplicaciones Científicas De Investigación

Benzofuran-4-ol and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex organic compounds.

Biology: Studied for their antimicrobial and antiviral properties.

Medicine: Investigated for potential anticancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and pharmaceuticals.

Comparación Con Compuestos Similares

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Known for its photochemotherapeutic properties.

Angelicin: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of Benzofuran-4-ol:

Actividad Biológica

Benzofuran-4-ol is a significant compound within the benzofuran family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its fused benzene and furan rings with a hydroxyl group at the 4-position. This unique structure contributes to its biological activities. The compound's ability to interact with various biological targets is influenced by the presence of functional groups that enhance its pharmacological profile.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study focusing on structure-activity relationships (SAR) demonstrated that modifications on the benzofuran scaffold can enhance antiproliferative activity against cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.136 | HCT116 |

| Compound 3 | 0.85 | MCF-7 |

| Compound 4 | 0.65 | HeLa |

The presence of halogens and other substituents significantly impacts the activity, suggesting that specific modifications can lead to enhanced therapeutic effects .

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial activity. For example, a series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated against Mycobacterium tuberculosis (H37Rv). Compounds 3 and 4 exhibited minimum inhibitory concentrations (MIC) of 8 μg/mL and 2 μg/mL, respectively, indicating strong antimycobacterial potential .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 3 | 8 | M. tuberculosis H37Rv |

| Compound 4 | 2 | M. tuberculosis H37Rv |

| Compound X | 10 | Candida albicans |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy : In a recent study, benzofuran derivatives were tested on various cancer cell lines, showing that those with additional hydroxyl or halogen substitutions had improved cytotoxicity compared to their parent compounds. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

- Antimycobacterial Activity : A study explored the synthesis of novel benzofuran derivatives targeting M. tuberculosis, revealing that specific structural features significantly influenced their efficacy against resistant strains .

Propiedades

IUPAC Name |

1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBCZETZIPZOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469337 | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-97-7 | |

| Record name | 4-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antimicrobial applications of benzofuran-4-ol derivatives?

A: Research suggests that this compound derivatives exhibit promising antibacterial and antifungal properties. A study on Cotula coronopifolia, an aquatic plant, highlighted the potent activity of 6-methoxy-1-benzofuran-4-ol against six pathogenic bacteria and seven pathogenic fungi []. These findings suggest that Cotula coronopifolia, and specifically 6-methoxy-1-benzofuran-4-ol, could be explored as a natural preservative or in pharmaceutical applications for its antimicrobial properties [].

Q2: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?

A: While specific SAR studies focusing solely on this compound are limited in the provided research, one study investigated a derivative, (2R)-5-[7,8-dimethoxyphenyl-3,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrazol-1-yl]-2-(propen-2-yl)-2,3-dihydro-benzofuran-4-ol []. This derivative, classified as an N-acylpyrazole derritol, was synthesized and evaluated as a potential neuraminidase inhibitor []. Although detailed SAR data isn't provided, the study highlights the potential of modifying the this compound structure to target specific enzymatic activities. Further research exploring modifications to the core structure and substituents could reveal crucial insights into the SAR of this compound class.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.